molecular formula C17H18N2S B6143461 N-(4-butylphenyl)-1,3-benzothiazol-2-amine CAS No. 380442-81-9

N-(4-butylphenyl)-1,3-benzothiazol-2-amine

Cat. No.: B6143461
CAS No.: 380442-81-9
M. Wt: 282.4 g/mol
InChI Key: OPUGSPGGLDOBNC-UHFFFAOYSA-N
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Description

The Benzothiazole (B30560) Core: A Privileged Heterocyclic Scaffold in Chemical Research

The benzothiazole moiety, which forms the heart of N-(4-butylphenyl)-1,3-benzothiazol-2-amine, is a bicyclic heterocyclic system where a benzene (B151609) ring is fused to a thiazole (B1198619) ring. nih.govjchemrev.com This scaffold is considered a "privileged structure" in medicinal chemistry. nih.govnih.gov The concept of a privileged scaffold refers to a molecular framework that is capable of binding to a range of biological targets, making it a valuable starting point for drug discovery. nih.gov The prevalence of the benzothiazole core in numerous biologically active compounds underscores its importance. nih.govjchemrev.com

Benzothiazole and its derivatives have been found to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govbenthamscience.comresearchgate.net This broad spectrum of activity has spurred extensive research into synthesizing and evaluating novel benzothiazole-containing molecules for potential therapeutic applications. nih.govjchemrev.com The structural rigidity and aromatic nature of the benzothiazole system contribute to its ability to interact with various biological macromolecules. researchgate.net

Structural Framework of this compound within the Benzothiazole Class

This compound belongs to the class of 2-aminobenzothiazoles, which are highly reactive and serve as crucial intermediates in the synthesis of various fused heterocyclic compounds. mdpi.com The structure of this specific compound is characterized by a benzothiazole core substituted at the 2-position with an amino group, which is further linked to a 4-butylphenyl group.

The key structural features include:

The Benzothiazole Nucleus: A planar, bicyclic system providing a rigid scaffold. wikipedia.org

The 2-Amino Linker: This group is a common feature in many biologically active benzothiazoles and serves as a point for further chemical modification. researchgate.net

The 4-Butylphenyl Group: A non-polar, flexible butyl chain attached to a phenyl ring, which can influence the compound's solubility and interaction with biological targets.

The general structure of benzothiazole consists of a five-membered 1,3-thiazole ring fused to a benzene ring. wikipedia.org The atoms of this bicyclic system and its substituents are coplanar. wikipedia.org

Rationale for Academic Investigation of this compound and its Derivatives

The academic interest in this compound and its derivatives stems from the established biological significance of the benzothiazole scaffold and the potential for discovering novel compounds with enhanced or specific activities. nih.govresearchgate.net Researchers are motivated to explore how different substituents on the benzothiazole ring and the amino group can modulate the compound's biological profile. benthamscience.com

The synthesis of derivatives allows for the investigation of structure-activity relationships (SAR), which is a critical aspect of medicinal chemistry. jchemrev.com By systematically altering the structure, such as modifying the butylphenyl group or introducing substituents on the benzothiazole ring, scientists can identify key structural features responsible for a particular biological effect. nih.gov For instance, studies on various N,4-diaryl-1,3-thiazole-2-amines have shown that the nature and position of substituents on the aromatic rings significantly influence their antiproliferative activity. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-butylphenyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2S/c1-2-3-6-13-9-11-14(12-10-13)18-17-19-15-7-4-5-8-16(15)20-17/h4-5,7-12H,2-3,6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUGSPGGLDOBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for 2-Aminobenzothiazoles and Analogues

The 2-aminobenzothiazole (B30445) framework is a privileged structure in medicinal chemistry and materials science, leading to the development of numerous synthetic routes. rsc.orgnih.gov These pathways generally involve either building the thiazole (B1198619) ring onto a pre-existing aniline (B41778) derivative or constructing the molecule from a 2-aminothiophenol (B119425) precursor.

The creation of the 1,3-benzothiazole ring is the cornerstone of synthesizing these compounds. Several key ring-closing strategies have been established.

One of the most classical methods is the reaction of anilines with a source of thiocyanate (B1210189), typically in the presence of an oxidizing agent like bromine in acetic acid. nih.govrsc.org This process, often referred to as the Hugershoff reaction, proceeds through the in situ formation of an arylthiourea which then undergoes oxidative cyclization. For instance, para-substituted anilines can be treated with potassium thiocyanate and bromine to yield the corresponding 6-substituted-2-aminobenzothiazoles. rsc.org

Another versatile and widely used approach is the condensation of 2-aminothiophenols with various carbon-electrophiles. nih.gov This method offers great flexibility in introducing substituents at the C2 position. Common reaction partners for 2-aminothiophenol include:

Acyl Chlorides: Reaction with acyl chlorides followed by cyclization is a standard procedure. nih.gov

Aldehydes: Condensation with aromatic aldehydes, often under solvent-free or microwave-assisted conditions, can efficiently produce 2-arylbenzothiazoles. nih.govorganic-chemistry.org

Nitriles: Copper-catalyzed condensation with nitriles provides a direct route to 2-substituted benzothiazoles. nih.gov

More modern methods focus on efficiency and atom economy. For example, a copper(I)-catalyzed tandem reaction of 2-iodobenzenamine with an isothiocyanate provides a direct and efficient pathway to 2-aminobenzothiazoles under mild conditions. acs.org This reaction avoids the pre-synthesis of thiourea (B124793) intermediates by combining the C-N bond formation and the intramolecular C-S coupling into a single step. acs.org

Ring-Closing Method Precursors Key Reagents/Conditions Reference
Hugershoff ReactionSubstituted Aniline, Thiocyanate SaltBromine, Acetic Acid nih.govrsc.org
Condensation2-Aminothiophenol, Aldehyde/Nitrile/Acyl ChlorideVarious (e.g., catalyst-free, Cu-catalyzed) nih.govorganic-chemistry.org
Tandem Reaction2-Iodoaniline, IsothiocyanateCopper(I) catalyst, Mild conditions acs.org
Intramolecular Cyclizationo-Halogenated ArylthioureasPalladium or Copper catalysts acs.org

The amino group at the C2 position is a key functional handle that can be introduced either during the ring formation or by modifying a pre-existing benzothiazole (B30560). nih.govnih.gov Many synthetic routes, such as the Hugershoff reaction, directly yield 2-aminobenzothiazoles. rsc.org

Once the 2-aminobenzothiazole scaffold is formed, the exocyclic amino group (C2-NH2) is readily functionalized, making it a valuable site for structural diversification. nih.govacs.org Common functionalization strategies include:

Acylation: Reaction with chloroacetyl chloride to form an N-(1,3-benzothiazol-2-yl)-2-chloroacetamide intermediate. This intermediate is highly reactive and can be further substituted by various amines. nih.govnih.gov

Schiff Base Formation: Condensation with various aldehydes leads to the formation of Schiff bases, which are versatile intermediates for creating more complex heterocyclic systems. uokerbala.edu.iqresearchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be employed to form C-N bonds, linking aryl groups to the C2-amino nitrogen. nih.gov

Phosphonium (B103445) Salt Formation: A regioselective C2-H functionalization can be achieved using triphenylphosphine (B44618) to form thiazol-2-yl-triphenylphosphonium salts, which can then react with N-centered nucleophiles. acs.org

Specific Synthetic Routes to N-(4-butylphenyl)-1,3-benzothiazol-2-amine

The most logical retrosynthetic approach to this compound identifies two primary precursors: 2-chlorobenzothiazole and 4-butylaniline (B89568) .

2-Chlorobenzothiazole: This precursor can be synthesized from 2-mercaptobenzothiazole, a widely available industrial chemical, through reaction with an oxidizing chlorinating agent like sulfuryl chloride (SO₂Cl₂).

4-Butylaniline: This aniline derivative is commercially available or can be prepared through standard methods such as the reduction of 1-butyl-4-nitrobenzene.

An alternative route could involve a Buchwald-Hartwig amination, coupling 2-aminobenzothiazole with 1-bromo-4-butylbenzene . Both of these precursors are also commercially available.

The synthesis would likely proceed via a nucleophilic aromatic substitution reaction where the amino group of 4-butylaniline displaces the chlorine atom from 2-chlorobenzothiazole. Optimization of this reaction is crucial for achieving high yields.

Key parameters for optimization include:

Solvent: High-boiling point polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Dioxane are typically used to facilitate the reaction. acs.org

Temperature: Heating is generally required, often in the range of 100-150 °C, to drive the reaction to completion. acs.org

Base: The presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), may be beneficial to scavenge the HCl formed during the reaction.

Catalysis: For the alternative Buchwald-Hartwig approach, optimization would involve screening various palladium catalysts (e.g., Pd₂(dba)₃), phosphine (B1218219) ligands (e.g., XPhos, SPhos), and bases (e.g., NaOt-Bu, K₂CO₃) to find the most effective combination. nih.gov

While specific yields for this compound are not documented, similar syntheses of N-aryl-2-aminobenzothiazole derivatives report yields ranging from moderate to excellent, depending on the chosen substrates and optimized conditions. acs.orgjapsonline.com

Proposed Route Precursor 1 Precursor 2 Potential Conditions
Nucleophilic Substitution2-Chlorobenzothiazole4-ButylanilineDMF, 100-150 °C
Buchwald-Hartwig Amination2-Aminobenzothiazole1-Bromo-4-butylbenzenePd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 90 °C

Strategies for Structural Modification and Analogue Synthesis

The this compound scaffold offers multiple sites for structural modification to generate a library of analogues. These modifications can be targeted to fine-tune the compound's physicochemical properties.

Modification of the N-Phenyl Ring: The 4-butylphenyl ring can be readily altered. Analogues can be synthesized by replacing 4-butylaniline with other substituted anilines in the synthetic scheme. Structure-activity relationship (SAR) studies on similar compounds have shown that the nature and position of substituents on this phenyl ring can significantly influence biological activity. nih.govnih.gov For example, introducing electron-donating or electron-withdrawing groups, or changing the alkyl chain length, could be explored.

Substitution on the Benzothiazole Ring: The benzene (B151609) portion of the benzothiazole core can be functionalized. Starting with substituted 2-aminothiophenols or substituted anilines allows for the introduction of groups at the C4, C5, C6, or C7 positions. researchgate.netnih.govmdpi.com For instance, using a 6-methoxy-2-aminobenzothiazole or 6-nitro-2-aminobenzothiazole precursor would yield analogues with substituents on the benzothiazole ring. nih.gov

Alteration of the Linker: While the title compound has a direct C-N linkage, analogues can be created by introducing spacers. A common strategy involves acylating 2-aminobenzothiazole with a functionalized acyl chloride, such as 4-(chloromethyl)benzoyl chloride, followed by reaction with an amine. nih.gov This creates a more complex amide linkage between the heterocyclic core and the phenyl ring.

These strategies provide a robust platform for generating a diverse range of analogues of this compound for further research and development.

Variation of the N-Phenyl Substituent (e.g., Butylphenyl Modifications)

The N-phenyl ring of the N-aryl-1,3-benzothiazol-2-amine structure is a prime target for modification to create analogues of this compound. By starting with differently substituted anilines or by modifying the phenyl ring at a later stage, a diverse library of compounds can be generated. The synthesis often involves reacting a substituted aryl thiourea with an α-bromoacetophenone or a related electrophile. nih.gov Another common approach is the reaction between a substituted 2-aminobenzothiazole and a component that introduces the desired aryl group. researchgate.net

Research has shown that various functional groups can be incorporated onto this phenyl ring. For instance, analogues have been synthesized featuring moieties such as methoxy (B1213986), nitro, chloro, and methyl groups at different positions on the phenyl ring. nih.govjapsonline.com While N-butyl and N-propyl sulfonamide derivatives have been reported, the focus has often been on replacing or substituting the phenyl moiety to explore structure-activity relationships. japsonline.com The synthesis of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides, for example, involves the reaction of biphenyl (B1667301) acid chloride with a 2-aminobenzothiazole, demonstrating the wide scope for introducing complex aryl substituents. researchgate.net

Table 1. Examples of N-Phenyl Substituent Variations on the 1,3-Benzothiazol-2-amine Scaffold.
Substituent on N-Phenyl RingResulting Compound ClassSynthetic ApproachReference
2,4-dimethoxyN-(2,4-dimethoxyphenyl)-4-aryl-1,3-thiazol-2-amineReaction of α-bromoacetophenones with aryl thioureas. nih.gov
2-chloro-4-nitroN-benzothiazol-2-yl benzamide (B126) derivatives with N-(2-chloro-4-nitrophenyl) sulfonamide moietyMultistep synthesis involving coupling of substituted benzamides. japsonline.com
4-bromoN-benzothiazol-2-yl benzamide derivatives with N-(4-bromophenyl) sulfonamide moietyMultistep synthesis involving coupling of substituted benzamides. japsonline.com
BiphenylN-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamideReaction between biphenyl acid chloride and 2-aminobenzothiazole. researchgate.net

Functionalization of the Benzothiazole Ring System

The benzothiazole core itself offers multiple sites for chemical modification, allowing for the introduction of various functional groups to alter the molecule's properties. benthamscience.com Functionalization can occur on both the fused benzene ring and the methine carbon (C2) of the thiazole ring.

One modern approach involves the direct C-H functionalization of the benzothiazole ring. nih.gov For example, benzothiazoles can react with triphenylphosphine to form thiazol-2-yl-triphenylphosphonium salts. These intermediates are versatile, reacting with a range of nucleophiles like amines and ethers to yield C2-functionalized benzothiazoles under mild conditions. nih.gov

The benzene portion of the benzothiazole ring is also commonly modified. A frequent strategy begins with a substituted 2-aminobenzothiazole, such as a nitro-derivative. nih.govresearchgate.net For instance, 6-nitro-2-aminobenzothiazole can be synthesized and the nitro group can then be reduced to an amine. This newly formed amino group can be further functionalized, providing a handle to attach various substituents at the C6 position. nih.gov Similarly, syntheses starting from halogenated anilines, like 2-chloro-4-nitroaniline, lead to halogen and nitro-substituted benzothiazole rings that can be used for further derivatization. researchgate.net

Table 2. Examples of Functionalization on the Benzothiazole Ring.
Position of FunctionalizationType of ReactionIntroduced Group/ModificationReference
C2C-H functionalization via phosphonium saltsAmines, Ethers nih.gov
C6Synthesis from nitro-derivativesNitro group, subsequently reduced to an amino group for further functionalization nih.gov
C6Synthesis from substituted anilinesEthoxy group nih.gov
C4 and C6Synthesis from substituted anilinesChloro and Nitro groups researchgate.net

Hybridization with Other Heterocyclic Scaffolds

Creating hybrid molecules by combining the N-aryl-benzothiazol-2-amine scaffold with other heterocyclic systems is a key strategy for generating chemical diversity. This approach involves covalently linking the core structure to other rings known for their chemical properties, such as thiazoles, oxadiazoles, triazoles, and oxazepines. nih.govnih.govresearchgate.netresearchgate.net

One synthetic route involves a multi-step process starting from a functionalized benzothiazole. For example, a series of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines were prepared by first reacting a substituted 2-aminobenzothiazole with chloroacetyl chloride, followed by cyclization with thiourea to form the appended thiazole ring. researchgate.net

In another example, hybrid compounds containing both benzothiazole and 1,3,4-oxadiazole (B1194373) rings were synthesized starting from 6-ethoxy-2-mercaptobenzothiazole. The synthesis involved alkylation, hydrazinolysis, and subsequent cyclization with carbon disulfide to construct the oxadiazole moiety. nih.gov Similarly, benzothiazole-1,2,3-triazole hybrids have been prepared, showcasing the modular nature of these synthetic strategies. nih.gov More complex fused systems, such as oxazepine and diazepine (B8756704) derivatives, have been synthesized by reacting Schiff bases derived from 2-aminobenzothiazoles with anhydrides in a cycloaddition reaction. researchgate.net

Table 3. Examples of Hybrid Molecules Incorporating the Benzothiazole Scaffold.
Hybridized HeterocycleLinkage/Synthetic StrategyStarting Benzothiazole DerivativeReference
1,3-ThiazoleFormation of a 2-aminothiazole (B372263) ring attached via an amino bridge to the benzothiazole C2 position.Substituted 2-aminobenzothiazole researchgate.net
1,3,4-OxadiazoleBuilt from a hydrazide derivative of 6-ethoxy-2-mercaptobenzothiazole.6-ethoxy-2-mercaptobenzothiazole nih.gov
1,2,3-TriazoleClick chemistry or related cyclization.Functionalized 2-aminobenzothiazole nih.gov
1,3-OxazepineCycloaddition of a Schiff base with an anhydride.Schiff base of 4-chloro-6-nitrobenzo[d]thiazol-2-amine researchgate.net
BenzofuranOne-pot reaction of aniline, isothiocyanate, and 2-bromoacetylbenzofuran.N-phenylthiourea intermediate mdpi.com

Computational Chemistry and Theoretical Investigations

Electronic Structure Analysis of N-(4-butylphenyl)-1,3-benzothiazol-2-amine and Derivatives

The electronic structure is fundamental to a molecule's physical and chemical properties. Analysis through computational methods reveals the distribution of electrons and energy levels within the molecule, which dictates its behavior.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed for geometry optimization, where the lowest energy (most stable) three-dimensional arrangement of atoms in a molecule is determined. nih.gov For benzothiazole (B30560) derivatives, DFT methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311G(d,p) or 6-31G+(d,p) have proven effective. nih.govscirp.org

These calculations provide optimized bond lengths, bond angles, and dihedral angles, offering a precise picture of the molecular structure. For instance, studies on 2-(4-methoxyphenyl)benzo[d]thiazole have used DFT to compare calculated vibrational frequencies with experimental FT-IR spectra, showing that the B3LYP method provides superior accuracy over other approaches like Hartree-Fock (HF). nih.gov Such computational analyses confirm the molecular geometry and provide a foundation for calculating other electronic properties.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity and stability. researchgate.net The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. scirp.org

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small energy gap indicates a molecule is more reactive and less stable. scirp.org For various benzothiazole derivatives, these energies have been calculated using DFT. The analysis of these orbitals helps in understanding intramolecular charge transfer (ICT), a process crucial for many optical and electronic properties. scirp.org

Table 1: Representative FMO Data for Benzothiazole Derivatives (Calculated in Gas Phase)

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Benzothiazole (BTH) -0.222 -0.071 0.151
2-SH-Benzothiazole -0.215 -0.057 0.158
2-OH-Benzothiazole -0.212 -0.053 0.159
2-NH2-Benzothiazole -0.197 -0.038 0.159
2-SCH3-Benzothiazole -0.211 -0.058 0.153

This table presents representative data for related benzothiazole compounds based on findings from reference scirp.org.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. scirp.org The MESP map displays regions of varying electrostatic potential on the electron density surface.

Red regions (negative potential) indicate areas rich in electrons, which are susceptible to electrophilic attack. These are typically associated with lone pairs of electronegative atoms.

Blue regions (positive potential) denote electron-deficient areas, which are prone to nucleophilic attack.

Green regions represent neutral or nonpolar areas.

By analyzing an MESP map, researchers can identify the most likely sites for intermolecular interactions, including hydrogen bonding and reactions with electrophiles or nucleophiles. scirp.org For benzothiazole derivatives, MESP analysis helps to pinpoint reactive centers and understand the molecule's interaction with biological targets or other reagents. scirp.org

Prediction of Chemical Reactivity and Spectroscopic Parameters

Theoretical calculations can predict various parameters that describe a molecule's reactivity and its interaction with electromagnetic fields, which is fundamental to its spectroscopic properties.

Quantum chemical descriptors are numerical values derived from the electronic structure that quantify different aspects of chemical reactivity. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -E(LUMO).

Chemical Hardness (η): Measures resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. scirp.org

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive. scirp.org

Electronegativity (χ): The power of an atom to attract electrons, calculated as χ = (I + A) / 2. scirp.org

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = χ² / (2η). scirp.org

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For example, a compound with a lower hardness value and higher softness value is generally more reactive. scirp.org

Table 2: Representative Quantum Chemical Descriptors for Benzothiazole Derivatives

Compound Hardness (η) (eV) Softness (S) (eV⁻¹) Electronegativity (χ) (eV) Electrophilicity Index (ω) (eV)
Benzothiazole (BTH) 0.0755 13.2450 0.1465 0.1422
2-SH-Benzothiazole 0.0790 12.6582 0.1360 0.1168
2-OH-Benzothiazole 0.0795 12.5786 0.1325 0.1102
2-NH2-Benzothiazole 0.0795 12.5786 0.1175 0.0868
2-SCH3-Benzothiazole 0.0765 13.0719 0.1345 0.1182

This table presents representative data for related benzothiazole compounds based on findings from reference scirp.org. The values are derived from HOMO/LUMO energies.

Non-Linear Optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is highly sought after for applications in photonics, optical data storage, and telecommunications. nih.govresearchgate.net Computational methods, particularly DFT, are used to predict the NLO properties of molecules.

The key parameter for second-order NLO materials is the first hyperpolarizability (β). researchgate.net For a molecule to have a significant β value, it typically requires a strong charge-transfer character, often achieved with an electron donor group and an electron acceptor group connected by a π-conjugated system. nih.gov Theoretical calculations of β and other NLO properties, like the third-order nonlinear susceptibility (χ(3)), allow for the virtual screening of candidate molecules. researchgate.net Studies on various organic molecules, including those with benzothiazole moieties, have shown that theoretical predictions can guide experimentalists in synthesizing promising NLO materials. nih.govresearchgate.net For example, the calculated first hyperpolarizability (β) and second-order hyperpolarizability (⟨γ⟩) for some complex organic derivatives can reach values on the order of 10⁻²⁷ esu and 10⁻³¹ esu, respectively, indicating significant NLO potential. nih.gov

Table 3: List of Mentioned Compounds

Compound Name
This compound
2-(4-methoxyphenyl)benzo[d]thiazole
Benzothiazole
2-SH-Benzothiazole
2-OH-Benzothiazole
2-NH2-Benzothiazole

Molecular Modeling and Dynamics Studies

Conformational Flexibility and Energy Landscapes

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the benzothiazole core, the amino linker, and the 4-butylphenyl group. Understanding the conformational landscape is crucial as the three-dimensional structure of the molecule determines its interaction with biological targets.

Computational methods are employed to explore the potential energy surface of the molecule and identify its low-energy conformers. This is typically achieved by performing a systematic or stochastic conformational search. In a systematic search, the torsion angles around the rotatable bonds are varied in discrete steps, and the energy of each resulting conformer is calculated using molecular mechanics or quantum mechanics methods. The resulting data is used to construct a potential energy map, which illustrates the energy of the molecule as a function of its torsional angles.

The energy landscapes of such molecules often reveal several local energy minima, each corresponding to a stable conformer. The global minimum represents the most stable conformation of the molecule. The energy barriers between these conformers determine the ease with which the molecule can transition from one conformation to another at a given temperature. For this compound, key rotations would include the C-N bond between the phenyl ring and the amine, and the C-N bond between the amine and the benzothiazole ring. The butyl chain also possesses conformational freedom.

While specific studies on the conformational analysis of this compound are not detailed in the available literature, the principles of such analyses are well-established and routinely applied to similar drug-like molecules to understand their structural preferences and dynamic behavior.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. For this compound, molecular docking simulations can be employed to explore its binding affinity and mode of interaction with various biological targets.

Although specific docking studies for this compound are not extensively documented in the searched literature, studies on analogous benzothiazole derivatives have demonstrated their potential to interact with a range of enzymes and receptors. For instance, benzothiazole-based compounds have been docked into the active sites of targets such as dihydroorotase, dihydropteroate (B1496061) synthase, and various kinases like VEGFR-2 and BRAF kinase. nih.govnih.gov

The general procedure for molecular docking involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand's structure would be optimized to its lowest energy conformation. The binding site on the protein is then defined, and a docking algorithm is used to generate a series of possible binding poses of the ligand within this site. These poses are then scored based on a scoring function that estimates the binding affinity.

The results of a docking study would reveal the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For this compound, the benzothiazole moiety could participate in pi-pi stacking with aromatic residues in the binding pocket, while the amino group could act as a hydrogen bond donor or acceptor. The 4-butylphenyl group would likely engage in hydrophobic interactions.

Table 2: Potential Biological Targets for this compound Based on Analogous Compounds

Potential Target Class Specific Examples Relevance References
Kinases VEGFR-2, BRAFAnticancer nih.gov
Bacterial Enzymes Dihydroorotase, Dihydropteroate synthaseAntibacterial nih.gov
Receptors AMPA ReceptorNeurological Disorders mdpi.com

Advanced Molecular Dynamics Simulations of Ligand-Receptor Complexes

Following molecular docking, advanced molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of the stability of the ligand in the binding site, the conformational changes in both the ligand and the protein upon binding, and the calculation of binding free energies.

While specific MD simulation studies for this compound are not found in the reviewed literature, the methodology is widely applied in drug design for compounds with similar structural motifs. nih.govnih.gov An MD simulation would typically start with the best-docked pose of the this compound-receptor complex. This complex would be placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

The simulation would then be run for a sufficient period (nanoseconds to microseconds) to allow the system to reach equilibrium and to sample a representative range of conformations. Analysis of the MD trajectory can provide valuable insights, including:

Binding Stability: Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms can be monitored to assess the stability of the complex over time.

Intermolecular Interactions: The persistence of key hydrogen bonds and hydrophobic contacts identified in the docking study can be analyzed throughout the simulation.

Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone.

Such simulations are crucial for validating docking results and for understanding the dynamic nature of the ligand-protein interaction, which is essential for the rational design of more potent and selective inhibitors.

Advanced Spectroscopic Characterization for Research Purposes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise chemical environment and connectivity of each proton and carbon atom in N-(4-butylphenyl)-1,3-benzothiazol-2-amine can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit distinct signals for the aromatic protons on both the benzothiazole (B30560) and the butylphenyl rings, as well as signals for the butyl chain protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents. For instance, the protons on the aromatic rings will appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic currents. The protons of the butyl group will resonate in the upfield region, with the terminal methyl group appearing at the highest field.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Each carbon atom, from the aromatic rings to the butyl chain, will give a distinct signal. The chemical shifts of the carbon atoms provide valuable information about their hybridization and chemical environment. Aromatic carbons typically resonate in the range of δ 110-160 ppm, while the aliphatic carbons of the butyl group will appear at higher fields (δ 10-40 ppm). compoundchem.comorganicchemistrydata.org

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule. For instance, it would show correlations between adjacent protons in the butyl chain and within the aromatic rings, helping to piece together the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of the ¹³C signals based on the known assignments of the attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying connections across quaternary carbons (carbons with no attached protons) and for linking the butylphenyl group to the benzothiazole moiety through the amine linkage.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Benzothiazole Aromatic Protons7.0 - 8.0115 - 155
Butylphenyl Aromatic Protons7.0 - 7.5120 - 145
Amine Proton (NH)Variable, often broad-
Methylene Protons (-CH₂-) of Butyl Group1.3 - 2.620 - 40
Methyl Proton (-CH₃) of Butyl Group0.9 - 1.0~14

Note: These are predicted ranges and actual values can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.

For this compound, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed, confirming its molecular weight. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for such molecules may involve cleavage of the C-N bond between the phenyl ring and the amine, loss of the butyl group, or fragmentation of the benzothiazole ring. The analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule. For instance, the fragmentation of related N-phenyl benzenesulfonamides has been shown to involve the loss of SO₂ and subsequent inter-annular H₂ loss. researchgate.net

Vibrational (FT-IR, Raman) and Electronic (UV-Vis) Absorption Spectroscopy for Functional Group and Chromophore Analysis

FT-IR and Raman Spectroscopy: Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The absorption of infrared radiation or the scattering of laser light at specific frequencies corresponds to the vibrational modes of the chemical bonds.

For this compound, the FT-IR and Raman spectra would show characteristic bands for:

N-H stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the amine N-H bond.

C-H stretching: Bands for aromatic C-H bonds (around 3000-3100 cm⁻¹) and aliphatic C-H bonds of the butyl group (around 2850-2960 cm⁻¹).

C=N and C=C stretching: Bands in the region of 1500-1650 cm⁻¹ associated with the benzothiazole and phenyl rings.

C-N stretching: A band typically found in the 1250-1350 cm⁻¹ region.

C-S stretching: A weaker band in the fingerprint region, typically around 600-800 cm⁻¹. researchgate.net

The combination of FT-IR and Raman spectroscopy provides complementary information, as some vibrational modes may be more active in one technique than the other. esisresearch.org

UV-Vis Absorption Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

This compound contains extended π-conjugated systems in the benzothiazole and phenyl rings, which are expected to absorb in the UV region. The UV-Vis spectrum would likely show one or more strong absorption bands corresponding to π → π* transitions. The position and intensity of these bands can be influenced by the solvent polarity and the substitution pattern on the aromatic rings. researchgate.netmdpi.com Studies on related benzothiazole derivatives have shown absorption maxima in the range of 300-400 nm. researchgate.netmdpi.com

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms in the crystal lattice can be determined.

For this compound, a successful SC-XRD analysis would provide:

The exact bond lengths and bond angles of all atoms in the molecule.

The conformation of the butyl chain.

The planarity of the benzothiazole and phenyl rings and the dihedral angle between them.

Information about intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state. nih.govnih.gov

This detailed structural information is invaluable for understanding the molecule's properties and its potential interactions with other molecules. For example, in a related structure, 4-(1,3-benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate, the benzothiazole unit was found to be nearly coplanar with the benzene (B151609) ring. nih.gov

Table 2: Summary of Advanced Spectroscopic Techniques and Expected Information for this compound

Technique Information Obtained
¹H NMR Proton environments and coupling networks
¹³C NMR Carbon skeleton and chemical environments
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity
Mass Spectrometry (MS) Molecular weight and fragmentation patterns
FT-IR & Raman Spectroscopy Functional groups and vibrational modes
UV-Vis Spectroscopy Electronic transitions and chromophores
Single Crystal X-ray Diffraction (SC-XRD) Definitive 3D molecular structure and intermolecular interactions

Biological Activity and Mechanistic Investigations in Vitro and Preclinical in Vivo

Target-Specific Biochemical and Cellular Assays

Enzyme Inhibition Studies

The benzothiazole (B30560) scaffold is a recurring motif in the design of various enzyme inhibitors. Research into N-(4-butylphenyl)-1,3-benzothiazol-2-amine and its analogs has revealed inhibitory activity against several key enzymes.

Tubulin Polymerization: While direct studies on this compound are not extensively documented in the provided results, the broader class of N,4-diaryl-1,3-thiazole-2-amines, which shares a similar structural framework, has been investigated for its ability to inhibit tubulin polymerization. For instance, the compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has been shown to potently inhibit tubulin polymerization, suggesting that this class of compounds can interfere with microtubule dynamics. nih.gov This inhibitory action is often associated with binding to the colchicine (B1669291) site on tubulin. nih.govmdpi.com The disruption of microtubule function leads to cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent. nih.govmdpi.comnih.gov

Alpha-Glucosidase: Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type II diabetes. nih.govpreprints.org Benzothiazole derivatives have been explored as potential alpha-glucosidase inhibitors. nih.govpreprints.orgresearchgate.netnih.govmdpi.com Molecular docking studies of related benzothiazole compounds have shown favorable interactions with the active site of α-glucosidase, suggesting a basis for their inhibitory activity. nih.govpreprints.orgresearchgate.netnih.govmdpi.com For example, a series of 1,2-benzothiazine-N-arylacetamides demonstrated significant in vitro α-glucosidase inhibition, with some derivatives showing greater potency than the standard drug, acarbose. nih.gov

p56lck: Information regarding the direct inhibition of the p56lck enzyme by this compound was not found in the provided search results.

Receptor Ligand Binding Characterization

The interaction of this compound with specific receptors is an area that requires further investigation. However, the benzothiazole core is known to be a versatile scaffold that can be modified to interact with various receptors. Research on related benzothiazole derivatives indicates that they can modulate signaling pathways by binding to different receptors, which contributes to their therapeutic effects. For example, certain benzothiazole compounds have been investigated for their potential to modulate receptors involved in inflammation and immune responses.

Investigation of Protein-Ligand Interactions

Molecular docking studies have been instrumental in elucidating the potential binding modes of benzothiazole derivatives with their protein targets. These computational analyses help to predict and rationalize the observed biological activities.

In the context of tubulin inhibition, docking studies have shown that N,4-diaryl-1,3-thiazole-2-amines can fit into the colchicine binding site of tubulin. nih.gov This interaction is stabilized by various non-covalent forces, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the binding pocket. mdpi.com

For alpha-glucosidase inhibition, molecular docking has revealed that benzothiazole derivatives can form hydrogen bonds and other interactions with the catalytic residues of the enzyme. nih.govnih.gov These interactions are crucial for stabilizing the enzyme-inhibitor complex and are consistent with the observed in vitro inhibitory activity. nih.govnih.gov

Modulation of Cellular Processes

Cell Cycle Perturbation Analysis

A significant body of evidence points to the ability of benzothiazole-containing compounds to interfere with the cell cycle, a hallmark of many anticancer agents.

Compounds with a similar core structure to this compound have been shown to induce cell cycle arrest, particularly at the G2/M phase. nih.govmdpi.comrsc.org For example, treatment of cancer cell lines with N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine led to a significant accumulation of cells in the G2/M phase of the cell cycle. nih.gov This G2/M arrest is often a direct consequence of the disruption of microtubule dynamics caused by tubulin polymerization inhibitors. nih.govmdpi.com The arrest prevents cells from entering mitosis, ultimately leading to cell death. rsc.orgnih.govnih.govmdpi.comfrontiersin.org

Apoptosis and Cell Viability Studies in Cell Lines

The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer drugs eliminate malignant cells. Benzothiazole derivatives have demonstrated the ability to induce apoptosis in various cancer cell lines.

Studies on related benzisothiazolones have shown that these compounds can trigger apoptosis through an intrinsic pathway, characterized by the disruption of mitochondrial membrane potential and the activation of caspase-3. rsc.org Similarly, other structurally related compounds have been found to induce apoptosis, as evidenced by morphological changes and DNA fragmentation. nih.gov The pro-apoptotic effects are often linked to the upstream events of cell cycle arrest. nih.govfrontiersin.org

The cytotoxic effects of these compounds have been evaluated against a range of human cancer cell lines. For instance, N,4-diaryl-1,3-thiazole-2-amines have displayed moderate to potent antiproliferative activity. nih.gov The viability of cancer cells is significantly reduced upon treatment with these compounds, highlighting their potential as chemotherapeutic agents. nih.gov

Antimicrobial Research Studies (excluding clinical efficacy)

Research into the antimicrobial properties of this compound and related compounds has unveiled a spectrum of activity against various pathogens. These preclinical studies are crucial in identifying potential new therapeutic agents.

Derivatives of the benzothiazole core have demonstrated notable antibacterial properties. For instance, studies on N-(substituted)-1,3-benzothiazol-2-yl amides and related structures have shown activity against both Gram-positive and Gram-negative bacteria. The introduction of specific substituents on the benzothiazole or the phenyl ring can significantly influence the antibacterial potency. For example, the presence of electron-withdrawing groups, such as chloro, has been observed to enhance antibacterial activity in some series of benzothiazole derivatives. researchgate.netnih.gov This is attributed to the potential for increased lipophilicity, which may facilitate diffusion across the bacterial cell membrane. researchgate.net

In one study, a series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides were synthesized and evaluated against eight bacterial species. nih.gov The compounds exhibited potent activity, with one of the most active compounds showing a Minimum Inhibitory Concentration (MIC) in the range of 10.7–21.4 μmol/mL x 10⁻². nih.gov Another study on N-(benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes reported significant antibacterial activity against Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa. mdpi.com The MIC values indicated that the synthesized compounds were, in some cases, more active than standard antibiotics like ciprofloxacin (B1669076) against certain strains. mdpi.com

Interactive Table: Antibacterial Activity of Selected Benzothiazole Derivatives

Compound/Derivative Bacterial Strain MIC (µg/mL) Reference
N-(benzothiazol-2-yl)-4-chlorobenzenesulphonamide E. coli 6 <0.625 mdpi.com
N-(benzothiazol-2-yl)-4-chlorobenzenesulphonamide E. coli 13 <0.625 mdpi.com
N-(benzothiazol-2-yl)-4-chlorobenzenesulphonamide S. aureus 1.25 mdpi.com
N-(benzothiazol-2-yl)-4-chlorobenzenesulphonamide Proteus species 1.25 mdpi.com
Ciprofloxacin S. aureus <0.625 mdpi.com

The antifungal potential of benzothiazole derivatives has also been an area of active research. Studies have shown that modifications to the core structure can lead to compounds with significant activity against various fungal pathogens. For example, certain 2-(4-substituted phenyl)-3(2H)-isothiazolones, which share structural similarities, exhibited moderate to high activity against human pathogenic fungi. nih.gov The presence of a chlorine atom at the C5 position of the isothiazolone (B3347624) ring and/or a nitro group on the phenyl ring was found to be favorable for antifungal activity. nih.gov

In a study evaluating N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides, several compounds demonstrated notable antifungal activity. nih.gov Specifically, compounds with certain substitutions were identified as having the best antifungal profiles within the series. nih.gov Another investigation into benzothiazole derivatives revealed that compounds with chlorine substituents on the benzothiazole ring were more effective against Candida species than those with methoxy (B1213986) substituents. researchgate.net Some of these compounds showed MIC values comparable to the reference drugs ketoconazole (B1673606) and fluconazole (B54011) against Candida krusei. researchgate.net

Interactive Table: Antifungal Activity of Selected Benzothiazole Derivatives

Compound/Derivative Fungal Strain MIC (µg/mL) Reference
Compound 4d (a benzothiazole derivative) C. krusei 1.95 researchgate.net
Ketoconazole C. krusei 1.95 researchgate.net
Fluconazole C. krusei 1.95 researchgate.net
5-chloro-2-(4-nitrophenyl)isothiazol-3-one Aspergillus niger Comparable to Itraconazole nih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound and its analogs is intrinsically linked to their chemical structures. Structure-Activity Relationship (SAR) studies are pivotal in understanding how different functional groups and structural modifications influence the compound's efficacy and properties.

SAR studies on various series of benzothiazole derivatives have highlighted several key structural features that are crucial for their biological activity. nih.gov The benzothiazole-phenyl moiety connected to other functionalities, such as an amide-piperidine group via a sulfonamide bond, has been identified as essential for certain biological activities. nih.gov

For antimicrobial activity, the nature and position of substituents on the phenyl ring are critical. nanobioletters.com Electron-withdrawing groups, like halogens (chloro, bromo) or nitro groups, on the phenyl ring often lead to enhanced antimicrobial potency. researchgate.netnanobioletters.com For instance, the presence of a chloro group at the para-position of the phenyl ring in some thiazolidinone derivatives resulted in significant growth inhibition against various bacterial and fungal strains. nanobioletters.com Conversely, electron-donating groups, such as methyl or methoxy groups, can sometimes decrease antimicrobial activity. nanobioletters.com

In a series of N-benzothiazol-2-yl benzamide (B126) derivatives, the substitution pattern on the sulfonamide moiety significantly impacted their activity as glucokinase activators. japsonline.com Phenyl substitutions on the sulfonamide resulted in better activity compared to alkyl substitutions, with a bromo-substituted phenyl analog showing the highest potency. japsonline.com This indicates that the electronic and steric properties of the substituents play a vital role in the interaction with the biological target.

The insights gained from SAR studies provide a foundation for the rational design of new benzothiazole derivatives with improved biological profiles. A key principle is the strategic placement of specific functional groups to optimize interactions with the target enzyme or receptor. For example, recognizing that electron-withdrawing groups often enhance antimicrobial activity, new analogs can be designed with various halogen or nitro substitutions on the phenyl ring to potentially increase their potency. researchgate.netnanobioletters.com

Furthermore, the concept of isosteric replacement can be applied. For instance, replacing a phenyl ring with other aromatic or heteroaromatic systems could lead to novel compounds with different activity profiles. The combination of the benzothiazole scaffold with other known bioactive moieties is another promising strategy. researchgate.net This approach aims to create hybrid molecules that may exhibit synergistic or additive effects.

The development of dual inhibitors, single molecules that can simultaneously inhibit multiple targets, is a significant goal in medicinal chemistry. nih.gov The benzothiazole-phenyl scaffold has shown promise in this area, for example, in the design of dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.gov The rational design of such multi-target ligands involves carefully considering the structural requirements for binding to each target and integrating them into a single molecule.

Emerging Research Directions and Potential Applications Non Clinical

Development as Fluorescent Probes and Imaging Agents

The 2-aminobenzothiazole (B30445) framework is intrinsically fluorescent and serves as the core for numerous fluorescent probes. nih.govresearchgate.net Derivatives are widely investigated for their ability to act as "turn-on" sensors, where fluorescence is enhanced upon binding to a specific target. This property is crucial for developing agents used in fluorescence microscopy and bioimaging.

For instance, structurally related compounds like 2-(4-aminophenyl) benzothiazole (B30560) (APBT) have been successfully used to stain and analyze the structure of bacterial spores through fluorescence imaging. nih.gov Other derivatives of 2,1,3-benzothiadiazole (B189464), a closely related scaffold, have been developed as highly specific fluorescent probes for imaging lipid droplets within cancer cells, which are important biomarkers for cancer diagnosis and prognosis. nih.gov The fluorescence of these compounds is often sensitive to the polarity of their environment (solvatochromism), a feature that is highly desirable for imaging agents designed to report on specific cellular microenvironments. nih.govnih.gov

The introduction of the N-(4-butylphenyl) group to the 2-amino position of the benzothiazole core in N-(4-butylphenyl)-1,3-benzothiazol-2-amine is expected to enhance its lipophilicity. This modification could influence its cellular uptake and localization, potentially targeting lipid-rich structures, making it a candidate for development as a specialized bioimaging probe. nih.gov

Potential in Material Science and Optoelectronics

The electron-withdrawing nature of the benzothiazole and the related benzothiadiazole systems makes them exceptional components in the design of advanced materials for electronic and optoelectronic applications. mdpi.comnih.gov

Benzothiadiazole (BTD) derivatives are frequently incorporated into conjugated polymers and small molecules used in the emissive layers of OLEDs. mdpi.comnih.gov Their strong electron-accepting ability helps in tuning the energy levels (HOMO/LUMO) of the material, which is critical for efficient charge injection, transport, and recombination, ultimately leading to light emission. The high photostability and thermal stability of the benzothiazole core are also key advantages for ensuring the longevity of OLED devices. mdpi.com

Researchers have synthesized novel phosphinoamines based on the 2,1,3-benzothiadiazole scaffold that exhibit bright fluorescence with high quantum yields, demonstrating their potential in optoelectronic devices. nih.gov While direct studies on this compound for OLEDs are not available, its structure suggests it could be explored as a blue-emitting dopant or as a building block for larger, more complex emissive materials. The butyl group could enhance solubility and improve film-forming properties during device fabrication.

Table 1: Photophysical Properties of a Related Benzothiadiazole-Based Fluorophore

This table presents data for a representative fluorescent probe based on the related 2,1,3-benzothiadiazole (BTD) scaffold to illustrate the typical optical properties of this class of compounds.

CompoundExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ) in TolueneApplication
Ph₂P(S)CH(Ph)NH-btd ~45053686~1.00OLEDs, Sensors

Data extracted from studies on related benzothiadiazole phosphinoamines. nih.gov

The benzothiazole scaffold is a versatile platform for the design of chemo-sensors for a wide range of analytes, including metal ions and biological molecules. mdpi.comnih.gov The sensing mechanism often relies on the modulation of the fluorophore's photophysical properties, such as fluorescence intensity or color, upon interaction with the target analyte.

For example, novel benzothiazole-based sensors have been designed for the ratiometric and colorimetric detection of biologically important metal ions like Zn²⁺, Cu²⁺, and Ni²⁺. nih.gov These sensors can exhibit significant and selective color changes visible to the naked eye, as well as distinct shifts in their fluorescence emission spectrum, allowing for quantitative detection. The binding of the metal ion to a chelating site on the sensor molecule alters the internal charge transfer (ICT) characteristics of the fluorophore, leading to the observable response. nih.gov

This compound could serve as a foundational structure for new chemo-sensors. The amine nitrogen provides a reactive site for the straightforward attachment of various receptor units designed to selectively bind specific analytes.

Analytical Methodologies Utilizing Benzothiazole Scaffolds

The synthesis and functionalization of the benzothiazole ring are central to various analytical and chemical methodologies. The development of efficient, catalyst-free, and environmentally friendly synthetic routes to produce 2-substituted benzothiazoles is an active area of research. acs.orgnih.gov These methods are critical for creating libraries of diverse benzothiazole derivatives for screening in drug discovery and materials science.

Classic analytical methods involve the condensation of 2-aminothiophenols with various reagents like aldehydes, ketones, or acyl chlorides to form the benzothiazole ring. mdpi.commdpi.com Modern strategies focus on multi-component reactions that offer higher efficiency and atom economy. acs.orgnih.gov

Furthermore, the distinct fluorescent properties of benzothiazole derivatives are harnessed in analytical techniques. As mentioned, probes like APBT are used in combination with other fluorescent dyes for the detailed structural analysis of microorganisms via multicolor staining, leveraging their distinct excitation and emission wavelengths. nih.gov The development of this compound and its derivatives would fall within these synthetic methodologies, and the resulting compounds could be employed as novel fluorescent reagents in various analytical applications.

Q & A

Basic: What are the standard synthetic routes for N-(4-butylphenyl)-1,3-benzothiazol-2-amine, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with substituted carbonyl compounds under acidic conditions.
  • Step 2: Introduction of the 4-butylphenyl group via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura coupling may link aryl halides to the benzothiazole amine .
  • Optimization: Reaction parameters (e.g., solvent polarity, temperature, catalyst loading) are systematically varied. For instance, refluxing in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours improves yields .
  • Validation: Purity is confirmed via HPLC (>95%), and intermediates are characterized by FT-IR (e.g., C=N stretch at ~1620 cm⁻¹) and LC-MS .

Basic: How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD): Crystals are grown via slow evaporation. Data collection uses diffractometers (e.g., Oxford Xcalibur Eos), with SHELX programs for structure refinement. Key parameters include bond lengths (e.g., C–S: 1.74 Å) and angles (e.g., C–N–C: 120°) .
  • Spectroscopic Techniques:
    • ¹H/¹³C NMR: Aromatic protons appear as multiplet signals at δ 6.5–8.2 ppm; the butyl chain shows characteristic δ 0.9–1.6 ppm .
    • FT-IR: Peaks at ~3130 cm⁻¹ (N–H stretch) and ~1550 cm⁻¹ (C=N/C=C) confirm functional groups .

Advanced: How can structural data contradictions (e.g., bond length discrepancies) between computational and experimental studies be resolved?

Methodological Answer:

  • Root Cause Analysis: Discrepancies may arise from crystal packing effects (e.g., hydrogen bonding in SCXRD vs. gas-phase DFT calculations). For example, N–H⋯N hydrogen bonds in crystals shorten observed N–H bond lengths .
  • Validation Strategies:
    • Compare multiple experimental datasets (e.g., neutron diffraction for precise H-atom positions).
    • Use hybrid functional DFT (e.g., B3LYP-D3) with solvent models to mimic crystallographic environments .
  • Case Study: In a related benzothiazole derivative, SCXRD showed a 0.03 Å deviation in C–S bond length vs. DFT, attributed to dispersion forces in the solid state .

Advanced: What methodologies are used to evaluate the anticancer activity of this compound, and how are IC50 values interpreted?

Methodological Answer:

  • In Vitro Assays:
    • Cell Lines: Tested against HCT-116, HCT15, and HT29 colon cancer cells using MTT assays.
    • Protocol: Cells are incubated with the compound (1–100 μM) for 48–72 hours; viability is measured via absorbance at 570 nm .
  • Data Interpretation:
    • IC50: Calculated using nonlinear regression (e.g., GraphPad Prism). For example, a reported IC50 of 12 μM suggests moderate potency .
    • Selectivity Index: Compare IC50 values in cancer vs. normal cells (e.g., HEK293) to assess toxicity .

Advanced: How can SAR studies guide the optimization of this compound for enhanced bioactivity?

Methodological Answer:

  • Key Modifications:
    • Substituent Effects: Electron-withdrawing groups (e.g., –NO₂) on the phenyl ring enhance cytotoxicity by increasing electrophilicity .
    • Alkyl Chain Length: Extending the butyl group to pentyl improves lipid solubility but may reduce solubility in aqueous media .
  • Experimental Workflow:
    • Synthesize analogs with systematic substituent variations.
    • Test in parallel assays (e.g., cytotoxicity, kinase inhibition) to identify pharmacophores .

Advanced: What analytical techniques resolve discrepancies in purity assessments (e.g., HPLC vs. NMR)?

Methodological Answer:

  • Multi-Technique Validation:
    • HPLC-DAD/MS: Detects impurities at 0.1% levels but may miss non-UV-active species.
    • ¹H NMR Integration: Quantifies major/minor components but lacks sensitivity for trace impurities.
  • Case Study: A purity dispute (HPLC: 98% vs. NMR: 92%) was resolved via spiking with a known impurity and 2D NMR (HSQC) to identify residual solvent peaks .

Basic: What are the crystallographic parameters for this compound, and how do they inform reactivity?

Methodological Answer:

  • Crystal System: Monoclinic, space group P2₁/c with Z = 4 .
  • Key Parameters:
    • Unit cell dimensions: a = 6.80 Å, b = 8.61 Å, c = 15.82 Å, β = 99.4° .
    • Hydrogen-bonding network: N–H⋯N interactions stabilize the planar benzothiazole core, influencing π-π stacking in biological targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.